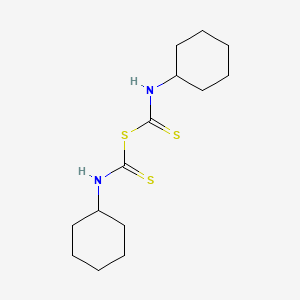
N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide is a chemical compound with the molecular formula C14H24N2S3 and a molecular weight of 316.5488 g/mol . It is characterized by the presence of cyclohexyl groups and thiocarbamoylsulfanyl functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide typically involves the reaction of cyclohexylamine with carbon disulfide and subsequent treatment with cyclohexyl isothiocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamoylsulfanyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiocarbamoylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide involves its interaction with specific molecular targets. The thiocarbamoylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-2-(1,3-dioxoisoindol-2-yl)acetamide
- N-Cyclohexyl-2-cyclohexylimino-2-(2,3,4,5-tetrachlorophenyl)acetamide
- N-Cyclohexyl-3,3-dimethyl-butanamide
Uniqueness
N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide is unique due to its specific combination of cyclohexyl and thiocarbamoylsulfanyl groups. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
5439-69-0 |
|---|---|
Molecular Formula |
C14H24N2S3 |
Molecular Weight |
316.6 g/mol |
IUPAC Name |
cyclohexylcarbamothioyl N-cyclohexylcarbamodithioate |
InChI |
InChI=1S/C14H24N2S3/c17-13(15-11-7-3-1-4-8-11)19-14(18)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18) |
InChI Key |
VCOAOKCUORGUCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)SC(=S)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


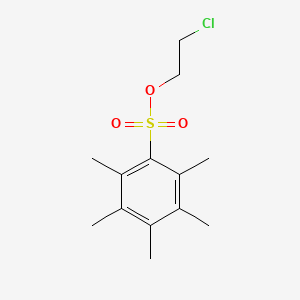

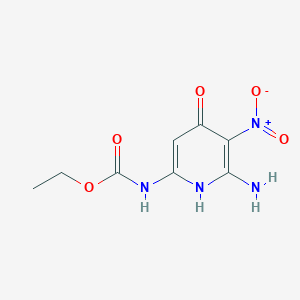


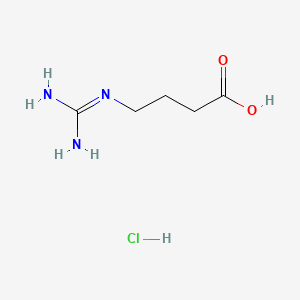


![Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate](/img/structure/B14008303.png)
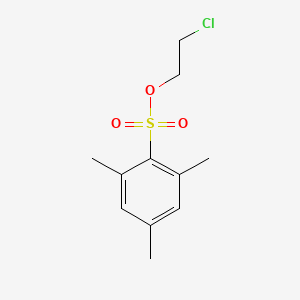
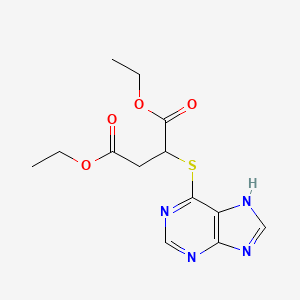

![2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14008322.png)
![(1,2-Phenylene)bis[(3,5-dibromo-4-hydroxyphenyl)methanone]](/img/structure/B14008325.png)
